Cas no 2361657-26-1 (N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide)

N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide is a fluorinated and sulfur-containing acrylamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a fluoro-substituted phenyl ring with a methylsulfanyl group, enhancing its reactivity and binding affinity in targeted synthesis. The acrylamide moiety offers versatility for further functionalization, making it a valuable intermediate in the development of bioactive compounds. The fluorine atom contributes to improved metabolic stability and lipophilicity, while the sulfur group may facilitate interactions with biological targets. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Proper handling is advised due to its reactive nature.
N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide structure
2361657-26-1 structure
Product name:N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide
CAS No:2361657-26-1
MF:C10H10FNOS
MW:211.25590467453
CID:5894658
PubChem ID:145909982

N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide
    • Z3024770622
    • 2361657-26-1
    • N-[4-fluoro-2-(methylsulfanyl)phenyl]prop-2-enamide
    • EN300-26575704
    • N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide
    • Inchi: 1S/C10H10FNOS/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h3-6H,1H2,2H3,(H,12,13)
    • InChI Key: RVPYVIBGSTWTHH-UHFFFAOYSA-N
    • SMILES: S(C)C1C=C(C=CC=1NC(C=C)=O)F

Computed Properties

  • Exact Mass: 211.04671328g/mol
  • Monoisotopic Mass: 211.04671328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4Ų
  • XLogP3: 2.3

N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26575704-0.05g
N-[4-fluoro-2-(methylsulfanyl)phenyl]prop-2-enamide
2361657-26-1 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide

Comprehensive Overview of N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide (CAS No. 2361657-26-1)

N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide (CAS No. 2361657-26-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure featuring a fluoro substituent and a methylsulfanyl group, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its bioactive properties, which make it a promising candidate for developing novel therapeutics and functional materials.

The growing interest in N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide aligns with current trends in precision medicine and sustainable agriculture. As the demand for targeted therapies and eco-friendly agrochemicals rises, compounds like this are increasingly explored for their structure-activity relationships (SAR). Its CAS No. 2361657-26-1 serves as a critical identifier in global chemical databases, facilitating collaborative research and regulatory compliance.

One of the key advantages of N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide lies in its synthetic versatility. Chemists can modify its core structure to optimize properties such as solubility, stability, and bioavailability. This adaptability makes it a valuable building block in medicinal chemistry, where researchers aim to design molecules with enhanced efficacy and reduced side effects. Additionally, its fluorinated aromatic ring contributes to improved metabolic stability, a feature highly sought after in modern drug development.

In the context of green chemistry, N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide is also being investigated for its potential role in sustainable synthesis methods. With increasing regulatory pressure to minimize environmental impact, scientists are exploring catalyst-free reactions and biodegradable intermediates derived from this compound. Such innovations align with the United Nations' Sustainable Development Goals (SDGs), particularly those related to responsible consumption and climate action.

From a commercial perspective, the market for N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide is expected to grow, driven by its applications in high-value chemicals and advanced materials. Companies specializing in custom synthesis and contract research are actively offering this compound to support academic and industrial projects. Its CAS No. 2361657-26-1 ensures traceability and quality control, which are essential for regulatory submissions and intellectual property protection.

In summary, N-4-fluoro-2-(methylsulfanyl)phenylprop-2-enamide (CAS No. 2361657-26-1) represents a fascinating area of research at the intersection of organic chemistry, pharmacology, and environmental science. Its multifaceted applications and adaptability to modern scientific challenges make it a compound worth watching in the coming years. As innovation continues to accelerate, this molecule may well play a pivotal role in shaping the future of healthcare and sustainable technology.

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